2-(4-Nitrophenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c9-8(11)5-6-1-3-7(4-2-6)10(12)13/h1-4H,5H2,(H2,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNBMOUEKNYZII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283608 | |
| Record name | 2-(4-Nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6321-12-6 | |
| Record name | NSC32436 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32436 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 4 Nitrophenyl Acetamide and Its Analogues
Established Synthetic Routes to 2-(4-Nitrophenyl)acetamide
The preparation of this compound has traditionally relied on two primary and robust synthetic routes: the nitration of N-phenylacetamide and the acylation of 4-nitroaniline (B120555). These methods are well-documented and widely utilized due to their reliability and accessibility of starting materials.
Nitration of N-Phenylacetamide via Electrophilic Aromatic Substitution
The direct nitration of N-phenylacetamide is a classic example of an electrophilic aromatic substitution reaction. jcbsc.orgresearchgate.net In this process, N-phenylacetamide is treated with a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). jcbsc.orgresearchgate.net The reaction proceeds through the in-situ formation of the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene (B151609) ring of N-phenylacetamide.
The acetamide (B32628) group (-NHCOCH₃) is an ortho-, para-directing group, meaning it activates these positions towards electrophilic attack. researchgate.net However, due to steric hindrance from the acetamide group, the major product formed is the para-isomer, this compound. researchgate.net A minor amount of the ortho-isomer, 2-(2-nitrophenyl)acetamide, is also typically produced. jcbsc.orgresearchgate.net The reaction is exothermic and requires careful temperature control, usually below 20°C, to minimize side reactions and ensure the desired regioselectivity. jcbsc.orgresearchgate.netresearchgate.net Glacial acetic acid is often employed as a solvent. jcbsc.org
A modified procedure involves dissolving acetanilide (B955) in nitric acid at a low temperature (0-5°C) and then slowly adding this solution to pre-cooled sulfuric acid, maintaining a temperature of 0 to -10°C. google.com This method is reported to improve yields and minimize the formation of the ortho-isomer. google.com
Table 1: Reaction Parameters for the Nitration of N-Phenylacetamide
| Reagents | Solvent | Temperature | Key Outcome |
| HNO₃/H₂SO₄ | Glacial Acetic Acid | < 20°C | Predominantly para-isomer formed. jcbsc.orgresearchgate.net |
| HNO₃/H₂SO₄ | None | 0 to -10°C | Improved yield of para-isomer. google.com |
Acylation Reactions Employing 4-Nitroaniline Precursors
An alternative and widely used approach involves the acylation of 4-nitroaniline. This method is particularly valuable due to the poor nucleophilicity of the amino group in 4-nitroaniline, which is deactivated by the strongly electron-withdrawing nitro group. beilstein-journals.org
Direct acylation of 4-nitroaniline with acetylating agents like acetic anhydride (B1165640) or acetyl chloride can be challenging but is a common method. beilstein-journals.orgresearchgate.net The reaction often requires a base to neutralize the acid byproduct and drive the reaction forward. For instance, the acylation of 4-nitroaniline with acetic anhydride can be carried out in the presence of hydrotalcite in water, offering a green and efficient alternative. researchgate.net
Another strategy to overcome the low reactivity of 4-nitroaniline involves using more reactive acylating agents or activating the aniline (B41778). For example, a novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide starts with the acyl chlorination of para-nitroaniline with a chloroacetic agent, followed by methylation. google.com
Advanced Synthetic Approaches for this compound Derivatives
The development of more complex analogues of this compound necessitates the use of more sophisticated synthetic strategies. These advanced methods offer greater control over the final structure and allow for the introduction of diverse functionalities.
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a fundamental reaction for the synthesis of this compound derivatives. masterorganicchemistry.com This reaction involves the attack of a nucleophile on the carbonyl carbon of an acyl group, leading to the substitution of a leaving group. masterorganicchemistry.com
For instance, the synthesis of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide is achieved through the nucleophilic acyl substitution of 2-methyl-5-nitroaniline (B49896) with chloroacetyl chloride. smolecule.com The electron-withdrawing nitro group in the aniline substrate reduces the nucleophilicity of the amino group, sometimes requiring base catalysis or elevated temperatures to facilitate the reaction. smolecule.com Similarly, N-(2-Methyl-4-nitrophenyl)acetamide can be synthesized by the acylation of 2-methyl-4-nitroaniline (B30703) with acetylating agents.
The synthesis of 2-azido-N-(4-nitrophenyl)acetamide from 2-chloro-N-(4-nitrophenyl)acetamide and sodium azide (B81097) in an ethanol (B145695)/water mixture is another example of a nucleophilic substitution reaction. scispace.com
Table 2: Examples of Nucleophilic Acyl Substitution for Derivative Synthesis
| Starting Material | Reagent | Product |
| 2-methyl-5-nitroaniline | Chloroacetyl chloride | 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide smolecule.com |
| 2-methyl-4-nitroaniline | Acetic anhydride | N-(2-Methyl-4-nitrophenyl)acetamide |
| 2-chloro-N-(4-nitrophenyl)acetamide | Sodium azide | 2-azido-N-(4-nitrophenyl)acetamide scispace.com |
Regioselective Functionalization Techniques
Regioselective synthesis is crucial for preparing specifically substituted derivatives of this compound. This involves controlling where new functional groups are introduced on the aromatic ring.
One approach is the regioselective nitration of substituted anilines. For example, the nitration of N-phenylacetamide derivatives can be controlled to favor the ortho position using specific reagents like Fe(NO₃)₃·9H₂O as a promoter and nitro source. rsc.org Another method involves the electrochemical oxidation of acetaminophen (B1664979) in the presence of nitrite (B80452) ions, leading to the regioselective synthesis of nitroacetaminophen derivatives. acs.org
Furthermore, the alkylation of larger molecular scaffolds can be controlled to introduce the N-(4'-nitrophenyl)acetamide fragment in a regioselective manner. For example, p-tert-butylthiacalix researchgate.netarenes have been functionalized with N-(4'-nitrophenyl)acetamide fragments, where the substitution pattern (1,2- or 1,3-disubstituted) can be influenced by the choice of base. beilstein-journals.org
Multi-step Synthetic Pathways for Complex Analogues
The construction of complex analogues often requires multi-step synthetic sequences. These pathways allow for the gradual build-up of molecular complexity and the introduction of various functional groups.
An example is the synthesis of 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide, which starts from 4-nitroaniline and 2-chlorobenzoyl chloride to form a benzoyl derivative. smolecule.com This intermediate is then acetylated. smolecule.com Such multi-step syntheses often involve a combination of the reactions discussed above, including acylation, nitration, and substitution reactions.
The synthesis of novel thiazolidine-2,4-dione-acridine hybrids also utilizes a multi-step approach where a 2-bromo-N-(4-nitrophenyl)acetamide intermediate is formed and subsequently used in substitution reactions to build the final complex molecule. mdpi.com Similarly, the synthesis of novel quinoline (B57606) derivatives can involve multi-component reactions followed by further modifications. nih.gov
A bioinorganic nanohybrid catalyst has been developed for the multi-step synthesis of acetaminophen, which involves the hydrolysis of 4-nitrophenyl acetate (B1210297) to 4-nitrophenol, followed by hydrogenation and subsequent acylation. researchgate.net
Optimization of Reaction Conditions and Catalytic Systems
The strategic selection of solvents and catalysts is paramount in directing the outcome of the synthesis of this compound and its derivatives. These factors not only affect the solubility of reactants and reagents but also play a direct role in the reaction mechanism, influencing the formation of intermediates and the activation energy of the reaction pathways.
The solvent medium is a critical parameter in the synthesis of this compound and its analogues, impacting both the reaction's yield and the purity of the final product. The choice of solvent can influence reactant solubility, stabilize transition states, and facilitate the separation of products from byproducts.
In the purification phase of N-(4-nitrophenyl)acetamide, which is often synthesized via the nitration of acetanilide, the use of a binary solvent system is particularly effective. researchgate.netjcbsc.org A mixture of ethanol and water has been shown to significantly improve both the output and the purity of the crystallized product. researchgate.netjcbsc.org The ortho-isomer byproduct, o-nitroacetanilide, is more soluble in more polar solvents, allowing for its selective removal during the crystallization of the desired para-isomer. jcbsc.org Research has demonstrated that recrystallizing the crude product from various ethanol-water concentrations (from 20% to 80% ethanol) substantially increases its purity. jcbsc.org
For the synthesis of analogues, solvent choice is equally critical. In the copper-catalyzed "click chemistry" synthesis of 1,4-disubstituted 1,2,3-triazole acetamide derivatives, various solvent systems were tested. semanticscholar.org It was found that a combination of water with other more polar solvents gave superior yields compared to less polar systems. semanticscholar.org In the synthesis of another analogue, N-(4-(difluoromethoxy)-2-nitrophenyl)acetamide, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred to ensure the solubility of the reactants. In some cases, solvent-free conditions have proven to be the most effective. For instance, the synthesis of N-((2-hydroxynaphthalen-1-yl) (4-nitrophenyl) methyl)-N-methyl acetamide was optimized under solvent-free conditions at 132°C, which provided the best yield. seejph.com
The following table summarizes the effects of different solvent systems on the synthesis or purification of this compound and its analogues.
| Compound/Analogue | Solvent System | Effect | Reference |
|---|---|---|---|
| N-(4-nitrophenyl)acetamide | Ethanol-Water Mixture | Improves yield and purity during crystallization by separating isomers. | researchgate.netjcbsc.org |
| 1,4-Disubstituted 1,2,3-Triazole Acetamide Derivatives | Water in combination with polar solvents (e.g., DMF, n-butanol) | Higher yields compared to less polar solvent systems. | semanticscholar.org |
| N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide | DMF or DMSO | Enhances solubility of reactants, facilitating the reaction. | |
| 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide | Acetonitrile (B52724) (CH₃CN) | Used as a solvent for the reaction, which is refluxed at 110°C. | mdpi.com |
| N-((2-hydroxynaphthalen-1-yl) (4-nitrophenyl) methyl)-N-methyl acetamide | Solvent-Free | Optimal condition, providing an 80% yield. | seejph.com |
Catalysts are fundamental to the synthesis of this compound and its analogues, enabling reactions to proceed under milder conditions and with greater selectivity. Both acidic and basic catalysts play crucial roles in various synthetic steps.
Acidic Catalysis: The quintessential synthesis of N-(4-nitrophenyl)acetamide involves the nitration of N-phenylacetamide using a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). researchgate.netjcbsc.org In this electrophilic aromatic substitution, sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the benzene ring. jcbsc.org The reaction temperature must be carefully controlled to prevent over-nitration and ensure the primary formation of the para-substituted product over the ortho-isomer. researchgate.net
For the synthesis of analogues, other acidic catalysts have been employed. In a solvent-free synthesis of N-((2-hydroxynaphthalen-1-yl) (4-nitrophenyl) methyl)-N-methyl acetamide, trichloroacetic acid was found to be an effective catalyst, yielding the product in 80% after 64 minutes. seejph.com In the same study, montmorillonite (B579905) K10 clay, a solid acid catalyst, was also used, providing a 61% yield, demonstrating the utility of heterogeneous catalysts in these transformations. seejph.com
Basic Catalysis: Basic catalysts are frequently used in the synthesis of analogues of this compound, often to facilitate acylation or alkylation reactions. For example, in the synthesis of N-(2-Methyl-4-nitrophenyl)acetamide via the acylation of 2-methyl-4-nitroaniline with acetic anhydride, a base such as pyridine (B92270) or triethylamine (B128534) is used. The base serves to neutralize the acetic acid byproduct, driving the reaction to completion.
Similarly, in the synthesis of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, a two-step process starting from p-nitroaniline involves both an acid-binding agent and a basic catalyst. google.com In the first step (acylation with chloroacetyl chloride), sodium carbonate is used as an acid-binding agent. google.com In the subsequent methylation step, a basic catalyst like potassium carbonate is employed to facilitate the reaction. google.com Potassium carbonate is also used as the base in the synthesis of 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide. mdpi.com
The role of various catalysts in the synthesis of the target compound and its analogues is detailed in the table below.
| Compound/Analogue | Catalyst | Type | Role in Reaction | Reference |
|---|---|---|---|---|
| N-(4-nitrophenyl)acetamide | Sulfuric Acid (H₂SO₄) | Acid | Catalyzes the formation of the nitronium ion (NO₂⁺) for electrophilic aromatic substitution. | researchgate.netjcbsc.org |
| N-((2-hydroxynaphthalen-1-yl) (4-nitrophenyl) methyl)-N-methyl acetamide | Trichloroacetic Acid | Acid | Catalyzes the condensation reaction under solvent-free conditions. | seejph.com |
| N-((2-hydroxynaphthalen-1-yl) (4-nitrophenyl) methyl)-N-methyl acetamide | Montmorillonite K10 Clay | Solid Acid | Acts as a heterogeneous catalyst for the synthesis. | seejph.com |
| N-(2-Methyl-4-nitrophenyl)acetamide | Pyridine or Triethylamine | Base | Neutralizes acid byproduct during acylation. | |
| 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide | Potassium Carbonate | Base | Acts as a catalyst in the methylation step. | google.com |
| 2-Chloro-N-(4-nitrophenyl)acetamide | Sodium Carbonate | Base | Used as an acid-binding agent during acylation. | google.com |
| 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide | Potassium Carbonate | Base | Acts as a base in the etherification and amidation sequence. | mdpi.com |
Reaction Mechanisms and Chemical Reactivity of 2 4 Nitrophenyl Acetamide
Mechanistic Investigations of Electrophilic Aromatic Substitution on the Nitrophenyl Moiety
The nitrophenyl group in 2-(4-Nitrophenyl)acetamide is a key site for electrophilic aromatic substitution reactions. The presence of the nitro group, a strong deactivating group, and the acetamide (B32628) group, an activating group, significantly influences the regioselectivity and rate of these reactions.
Formation and Electrophilic Attack by Nitronium Ion
The nitration of an aromatic ring, a classic example of electrophilic aromatic substitution, involves the generation of a potent electrophile, the nitronium ion (NO₂⁺). This is typically achieved by reacting nitric acid with a strong acid catalyst, such as sulfuric acid. researchgate.net The nitronium ion then attacks the electron-rich π system of the aromatic ring. researchgate.netjcbsc.org In the case of a substituted benzene (B151609) ring like that in this compound, the existing substituents direct the incoming electrophile to specific positions on the ring.
Regioselectivity Influenced by Electronic and Steric Effects of Substituents
The acetamido group (-NHCOCH₃) is an ortho-, para-directing activator due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, thereby increasing its electron density. Conversely, the nitro group (-NO₂) is a strong deactivating group and a meta-director due to its powerful electron-withdrawing nature. ontosight.ai
In this compound, the acetamido group at position 1 and the nitro group at position 4 dictate the outcome of further electrophilic substitution. The activating effect of the acetamido group and the deactivating effect of the nitro group work in concert to direct incoming electrophiles. The positions ortho to the acetamido group (positions 2 and 6) and meta to the nitro group (positions 2 and 6) are the most likely sites for substitution. However, steric hindrance from the acetamido group can influence the final product distribution, often favoring substitution at the less hindered position. jcbsc.org
Nucleophilic Reactivity and Associated Organic Transformations
The chemical structure of this compound also allows for various nucleophilic reactions. The electron-withdrawing nitro group can activate the aromatic ring towards nucleophilic aromatic substitution, although this is less common than electrophilic substitution. evitachem.com More frequently, the amide linkage and the benzylic protons of the acetamide side chain are involved in nucleophilic transformations.
The amide bond can undergo hydrolysis under acidic or basic conditions to yield 4-nitrophenylacetic acid and ammonia (B1221849) or an amine, respectively. smolecule.comsmolecule.com The chloroacetyl group in related compounds is known to be reactive towards nucleophilic substitution. ontosight.ai Furthermore, derivatives of this compound can be synthesized through acylation reactions. For instance, reacting 4-nitroaniline (B120555) with chloroacetyl chloride produces 2-chloro-N-(4-nitrophenyl)acetamide. ontosight.aiijpsr.info
Redox Chemistry of the Nitro Group
The nitro group is a versatile functional group that can undergo a range of reduction reactions, making it a valuable synthetic handle in organic chemistry. nih.gov
Reductions Leading to Amino Derivatives
One of the most significant transformations of the nitro group in this compound is its reduction to an amino group (-NH₂), yielding 2-(4-aminophenyl)acetamide (B1267592). researchgate.net This reaction is a cornerstone in the synthesis of various pharmaceuticals and other biologically active molecules. researchgate.netresearchgate.net
Commonly employed reducing agents for this transformation include metals in acidic media, such as iron, zinc, or tin(II) chloride with hydrochloric acid. smolecule.comsmolecule.comresearchgate.net Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is also a widely used and efficient method. google.com The choice of reducing agent can be crucial for achieving high yields and purity, as some methods may lead to the formation of impurities. google.com The resulting amino compound, 2-(4-aminophenyl)acetamide, is a key intermediate in the synthesis of dyes and pharmaceuticals, including paracetamol. researchgate.netresearchgate.net
Other Significant Organic Transformations and Derivatizations
Beyond the primary reactions discussed, this compound and its derivatives can participate in a variety of other organic transformations. For example, the amino group of 2-(4-aminophenyl)acetamide can be further functionalized through diazotization followed by Sandmeyer or related reactions to introduce a wide range of substituents onto the aromatic ring.
The acetamide moiety can also be modified. For instance, N-alkylation can occur at the amide nitrogen. smolecule.com Additionally, the active methylene (B1212753) group adjacent to the carbonyl can potentially be involved in condensation reactions under appropriate basic conditions. The versatility of the functional groups present in this compound makes it a valuable building block in the synthesis of more complex molecules with diverse applications. ontosight.aicymitquimica.com
Spectroscopic and Analytical Characterization of 2 4 Nitrophenyl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms within 2-(4-Nitrophenyl)acetamide can be determined.
The proton NMR (¹H NMR) spectrum of this compound offers a distinct signature of its molecular structure. The spectrum is characterized by signals corresponding to the aromatic protons of the para-substituted nitrobenzene (B124822) ring, the methylene (B1212753) protons of the acetamide (B32628) side chain, and the amide proton.
The aromatic region typically displays a characteristic AA'BB' system for the para-substituted benzene (B151609) ring. The protons ortho to the electron-withdrawing nitro group are deshielded and appear at a higher chemical shift (downfield) compared to the protons meta to the nitro group. The methylene protons adjacent to the carbonyl group and the aromatic ring appear as a singlet, while the amide (N-H) proton also gives rise to a broad singlet. The chemical shifts are generally reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H (ortho to NO₂) | ~8.29 | d (doublet) | ~8.5 |
| Aromatic H (meta to NO₂) | ~7.40 | d (doublet) | ~8.5 |
| Methylene (-CH₂-) | ~3.86 | s (singlet) | N/A |
| Amide (-NH-) | ~10.25 | s (singlet, broad) | N/A |
Note: The exact chemical shifts can vary slightly depending on the solvent used for analysis.
The carbon-13 NMR (¹³C NMR) spectrum provides complementary information by revealing the chemical environment of each carbon atom in the molecule. The spectrum of this compound will show distinct signals for the carbonyl carbon, the methylene carbon, and the four unique carbon atoms of the nitrophenyl group.
The carbonyl carbon of the amide group is typically observed in the downfield region of the spectrum. The carbon atom attached to the nitro group (ipso-carbon) and the other quaternary carbon of the aromatic ring will also have characteristic chemical shifts. The chemical shifts of the aromatic carbons are influenced by the substitution pattern of the benzene ring.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~171.1 |
| C-NO₂ (ipso) | ~153.2 |
| Aromatic CH (ortho to NO₂) | ~124.1 |
| Aromatic CH (meta to NO₂) | ~121.9 |
| Quaternary Aromatic C | ~126.3 |
| Methylene (-CH₂-) | ~22.9 |
Note: The exact chemical shifts can vary slightly depending on the solvent used for analysis.
For more complex analogues of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, advanced two-dimensional (2D) NMR techniques are invaluable for unambiguous structural elucidation. researchgate.net These experiments provide correlation information between different nuclei within the molecule. mnstate.edu
Common 2D NMR techniques that would be applied to analogues include:
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It is particularly useful for tracing the connectivity of protons within a spin system, such as identifying adjacent protons on an aromatic ring or in an aliphatic chain. numberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C). It provides a clear map of which protons are bonded to which carbons, greatly simplifying the assignment of both ¹H and ¹³C spectra. numberanalytics.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. It is instrumental in piecing together different fragments of a molecule by showing connections across quaternary carbons and heteroatoms. numberanalytics.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. It is crucial for determining the stereochemistry and conformation of molecules in solution. numberanalytics.com
By employing a combination of these 2D NMR techniques, the complete and unambiguous assignment of all proton and carbon signals in complex analogues of this compound can be achieved. researchgate.net
Vibrational Spectroscopy for Functional Group Identification and Bonding Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.
For this compound, the FTIR spectrum will prominently feature absorption bands characteristic of the amide and nitro functional groups. jcbsc.org Key vibrational modes include the N-H stretch of the amide, the C=O stretch of the carbonyl group, and the symmetric and asymmetric stretches of the nitro group. jcbsc.org Aromatic C-H and C=C stretching vibrations will also be present.
Table 3: Key FTIR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | ~3340-3275 | Strong |
| Aromatic C-H Stretch | ~3100-3000 | Medium |
| C=O Stretch (Amide I) | ~1678-1660 | Strong |
| N-O Asymmetric Stretch (Nitro) | ~1559-1527 | Very Strong |
| C=C Aromatic Ring Stretch | ~1600-1450 | Medium-Strong |
| N-H Bend (Amide II) | ~1560 | Medium |
| N-O Symmetric Stretch (Nitro) | ~1355-1310 | Strong |
| Aromatic C-H Bend (out-of-plane) | ~847 | Strong |
Note: The exact wavenumbers and intensities can be influenced by the sample preparation method (e.g., KBr pellet, thin film). jcbsc.orgnih.gov
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for identifying non-polar bonds and symmetric vibrations.
In the Raman spectrum of this compound, the symmetric stretching vibration of the nitro group is expected to be a particularly strong and characteristic band. researchgate.net The aromatic ring vibrations, including the ring breathing mode, will also be prominent. The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule.
Table 4: Key Raman Shifts for this compound and Related Compounds
| Vibrational Mode | Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | ~3100-3050 | Medium |
| C=O Stretch | ~1670 | Medium |
| Aromatic Ring Stretch | ~1600, 1571 | Strong |
| N-O Asymmetric Stretch (Nitro) | ~1570 | Medium |
| N-O Symmetric Stretch (Nitro) | ~1355 | Very Strong |
| Aromatic Ring Breathing | ~1038 | Medium |
Note: Raman data for the specific compound can be limited; values are based on analysis of structurally similar nitrophenyl derivatives. researchgate.net
Correlation of Vibrational Modes with Molecular Structure and Bonding
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups and understanding the bonding within the this compound molecule. The vibrational frequencies observed in the spectra correspond to specific stretching, bending, and torsional motions of the atoms. The correlation between these modes and the molecular structure provides a detailed fingerprint of the compound. nih.gov
The structure of this compound contains several key functional groups: a primary amide (-CONH2), a nitro group (-NO2), a methylene bridge (-CH2-), and a para-substituted benzene ring. The vibrational frequencies for these groups are well-characterized. For instance, the amide group exhibits characteristic N-H stretching vibrations, typically in the range of 3170-3370 cm⁻¹. researchgate.net The carbonyl (C=O) stretching of the amide, known as the Amide I band, is a strong absorption that appears in the region of 1630-1695 cm⁻¹.
The nitro group is identified by its strong symmetric and antisymmetric stretching vibrations. esisresearch.org The antisymmetric stretching (νas(NO2)) is typically found in the 1500–1580 cm⁻¹ region, while the symmetric stretching (νs(NO2)) appears around 1335–1380 cm⁻¹. esisresearch.orgresearchgate.net The presence of the benzene ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The methylene group shows characteristic symmetric and asymmetric C-H stretching between 2850 and 2960 cm⁻¹. A detailed assignment of the principal vibrational modes is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amide (-CONH₂) | N-H Stretch | 3170 - 3370 | researchgate.net |
| C=O Stretch (Amide I) | 1630 - 1695 | researchgate.net | |
| Nitro (-NO₂) | Antisymmetric Stretch | 1500 - 1580 | esisresearch.org |
| Symmetric Stretch | 1335 - 1380 | esisresearch.orgresearchgate.net | |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | |
| C=C Stretch | 1450 - 1600 | mdpi.com | |
| Methylene (-CH₂) | C-H Stretch | 2850 - 2960 | mdpi.com |
| Amide/Aromatic | C-N Stretch | 1250 - 1340 | mdpi.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides precise information about the molecular weight and the fragmentation pattern of a compound, which aids in structural elucidation.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique that bombards the analyte with high-energy electrons (typically 70 eV). chromatographyonline.comyoutube.com This process not only ionizes the molecule to form a molecular ion (M⁺•) but also imparts significant excess energy, leading to extensive and reproducible fragmentation. chromatographyonline.com For this compound (molar mass: 180.16 g/mol ), the EI-MS spectrum would show a molecular ion peak at m/z 180. nih.govnist.gov
The fragmentation pattern provides a structural fingerprint. A prominent peak in the GC-MS data for this compound is observed at m/z 137. nih.gov This fragment likely corresponds to the loss of the acetamido group radical (•CH2CONH2, mass 58) and rearrangement, or more specifically, the formation of a nitrotropylium ion or a related stable species. Other significant fragments would arise from the cleavage of the amide and nitro groups.
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 180 | [C₈H₈N₂O₃]⁺• (Molecular Ion) | - |
| 137 | [C₇H₅NO₂]⁺• | •CH₂NH₂ or •CH₃ + •CONH |
| 136 | [C₇H₆NO₂]⁺ | •CONH₂ |
| 106 | [C₇H₆O]⁺• | •NO₂ + H₂O |
| 92 | [C₆H₆N]⁺ | •CH₂CO + •NO₂ |
| 77 | [C₆H₅]⁺ | •CH₂CONH₂ + NO₂ |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. nih.gov It is particularly useful for polar and thermally labile molecules. In ESI-MS, this compound would typically be analyzed in a protonating mobile phase (e.g., water/acetonitrile (B52724) with formic acid). The resulting spectrum would be dominated by the protonated molecular ion [M+H]⁺ at an m/z of 181.16. nih.gov Depending on the solvent system and the presence of salts, adduct ions such as the sodium adduct [M+Na]⁺ (m/z 203.14) or the potassium adduct [M+K]⁺ (m/z 219.12) may also be observed. The minimal fragmentation allows for the unambiguous determination of the molecular weight. mdpi.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, typically coupled with a Time-of-Flight (TOF) mass analyzer. The analyte is co-crystallized with a matrix compound that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules, primarily as singly charged ions. rsc.org While MALDI-TOF is more commonly employed for large biomolecules like proteins and polymers, it can be used for small organic molecules. uni-saarland.desemanticscholar.org For this compound, MALDI-TOF would be expected to produce the protonated molecule [M+H]⁺ at m/z 181.16, similar to ESI-MS. This technique is especially valuable when analyzing the compound in complex mixtures or when it is conjugated to a larger entity.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. lcms.cz The UV-Vis spectrum provides information about the electronic structure and conjugation within a molecule. researchgate.net
The this compound molecule contains several chromophores: the phenyl ring, the nitro group, and the carbonyl group of the amide. These groups give rise to characteristic electronic transitions, primarily π→π* and n→π. libretexts.org The benzene ring itself has π→π transitions, which are modified by the attached substituents. The nitro group, a strong electron-withdrawing group, and the acetamide group extend the conjugation of the system. This extended conjugation results in a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene. libretexts.org
For the related isomer N-(4-nitrophenyl)acetamide, absorption maxima (λmax) have been reported at approximately 316 nm, 223 nm, and 201 nm. jcbsc.org A sensor molecule containing the N-(4-nitrophenyl)acetamide moiety showed a strong absorption band at 327 nm. mdpi.com It is expected that this compound will exhibit a strong π→π* transition at a similar wavelength (around 300-330 nm) due to the conjugated system involving the nitrophenyl group. A weaker n→π* transition, associated with the non-bonding electrons on the oxygen atoms of the nitro and carbonyl groups, may also be observed. uzh.ch
| Transition Type | Chromophore | Expected λmax (nm) | Reference |
|---|---|---|---|
| π→π | Nitrophenyl conjugated system | ~300 - 330 | mdpi.comjcbsc.org |
| π→π | Benzene Ring | ~200 - 230 | jcbsc.org |
| n→π* | NO₂ and C=O groups | > 330 (weak) | libretexts.orguzh.ch |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating this compound from impurities, starting materials, and by-products, thereby allowing for its purification and purity assessment. ajpaonline.com High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly used techniques. jru.edu.in
High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique. jru.edu.in For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. sielc.comsielc.com In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. A typical mobile phase would be a gradient or isocratic mixture of water and an organic modifier like acetonitrile or methanol, often with a small amount of acid (e.g., formic or phosphoric acid) to ensure sharp peak shapes. sielc.comresearchgate.net The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Purity is determined by integrating the area of the analyte peak relative to the total area of all peaks in the chromatogram.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor reaction progress and assess sample purity. jcbsc.orgjru.edu.in For TLC analysis of this compound, a silica (B1680970) gel plate serves as the stationary phase, and a mixture of nonpolar and polar organic solvents, such as ethyl acetate (B1210297) and hexane, is used as the mobile phase. jcbsc.org The compound and any impurities are separated based on their differential polarity and affinity for the stationary phase. The components are visualized as spots under UV light (due to the UV-active chromophore) or by staining. The purity is qualitatively assessed by the presence of a single spot, and the retention factor (Rf) value can be used for identification purposes. jru.edu.in
Computational Chemistry and Theoretical Investigations of 2 4 Nitrophenyl Acetamide
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 2-(4-Nitrophenyl)acetamide, DFT calculations are instrumental in elucidating its three-dimensional structure and the distribution of electrons within the molecule.
Once the optimized geometry is obtained, analysis of the electronic structure can be performed. This includes the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are critical indicators of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the ground state. For aromatic nitro compounds, the HOMO is often localized on the phenyl ring, while the LUMO can be concentrated on the electron-withdrawing nitro group, facilitating charge transfer interactions.
Table 1: Representative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies
| Parameter | Formula | Description |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | The power of an atom to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the electrophilic power of a molecule. |
Note: The values for this compound would be derived from specific DFT calculations not available in the public domain.
DFT calculations can also predict the vibrational frequencies of this compound. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms within the molecule. The results are often presented as a theoretical infrared (IR) and Raman spectrum.
By comparing the calculated vibrational spectra with experimentally recorded spectra, a detailed assignment of the observed absorption bands to specific vibrational modes can be made. For this compound, key vibrational modes would include the N-H and C=O stretching of the acetamide (B32628) group, the symmetric and asymmetric stretching of the NO₂ group, and various vibrations associated with the phenyl ring. Theoretical calculations help to resolve ambiguities in experimental spectra and provide a more complete understanding of the molecule's vibrational behavior. Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, improving the agreement with experimental data.
Conceptual DFT for Prediction of Chemical Reactivity
Conceptual DFT provides a framework for quantifying and predicting the chemical reactivity of molecules using various descriptors derived from the electron density. mdpi.comhakon-art.com These descriptors offer insights into how and where a molecule is likely to react.
The electrophilic and nucleophilic nature of this compound can be assessed using global reactivity descriptors. The electrophilicity index (ω), for instance, provides a quantitative measure of a molecule's ability to accept electrons. hakon-art.com Due to the presence of the strongly electron-withdrawing nitro group (-NO₂), this compound is expected to have a significant electrophilic character. Conversely, the nucleophilicity index (N), which can be calculated relative to a standard reference, would quantify its electron-donating ability. The presence of the amide group might confer some nucleophilic character, particularly at the nitrogen and oxygen atoms.
Beyond global descriptors that describe the molecule as a whole, local reactivity descriptors pinpoint the most reactive sites within the molecule for electrophilic, nucleophilic, or radical attacks. Fukui functions and local softness are key local descriptors. nih.gov By analyzing the values of these functions at different atomic sites in this compound, one can predict which atoms are most susceptible to attack. For an electrophilic attack, the sites with the highest value of the nucleophilic Fukui function (f⁻) would be the most reactive. For a nucleophilic attack, the sites with the highest electrophilic Fukui function (f⁺) would be targeted. For this compound, it is anticipated that the carbon atoms of the phenyl ring attached to the nitro group and the carbonyl carbon would be primary sites for nucleophilic attack, while the oxygen and nitrogen atoms could be sites for electrophilic attack.
Molecular Modeling and Docking Studies for Interaction Prediction
Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to another, such as a ligand binding to a protein's active site. ijrar.com These studies are fundamental in drug discovery and materials science.
For this compound, molecular docking could be employed to investigate its potential interactions with biological targets, such as enzymes. ijrar.com The process involves generating various conformations of the ligand (this compound) and placing them within the binding site of a target macromolecule. A scoring function is then used to estimate the binding energy for each pose, with lower scores typically indicating more favorable binding.
Such studies could reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and the amino acid residues of a protein. For example, the amide group of the compound could act as a hydrogen bond donor (N-H) and acceptor (C=O), while the nitro group's oxygen atoms could also serve as hydrogen bond acceptors. The phenyl ring can participate in π-π stacking or hydrophobic interactions. These detailed interaction predictions can provide a rationale for observed biological activity or guide the design of new molecules with enhanced binding properties.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
Computational Prediction of Interactions with Molecular Targets (e.g., Enzymes, Receptors)
Molecular docking is a prominent computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, such as an enzyme or receptor. ijrar.com This method is instrumental in structure-based drug design for evaluating potential drug candidates and elucidating their binding mechanisms. ijrar.com While specific docking studies for this compound are not extensively documented in the cited literature, the interactions of structurally related nitrophenyl and nitrobenzamide derivatives with various enzymes have been explored, providing a framework for predicting its potential molecular targets.
These computational studies on analogous compounds reveal that the nitrophenyl moiety can play a significant role in molecular recognition and binding. For instance, molecular docking analyses of various nitro-substituted inhibitors have identified key interactions within the binding sites of enzymes like aldose reductase, inducible nitric oxide synthase (iNOS), α-glucosidase, and α-amylase. ijrar.comresearchgate.nettandfonline.com
The typical interactions predicted by these in silico models involve:
Hydrogen Bonding: The nitro group (NO₂) is a strong hydrogen bond acceptor, and the acetamide group (-NH-C=O) contains both a hydrogen bond donor (N-H) and acceptors (C=O). These functional groups can form crucial hydrogen bonds with polar amino acid residues (e.g., Tyrosine, Histidine, Threonine) in an enzyme's active site. ijrar.com
Hydrophobic Interactions: The phenyl ring of the molecule can engage in hydrophobic interactions, such as π-π stacking or π-alkyl interactions, with nonpolar residues like Phenylalanine, Tryptophan, and Leucine. ijrar.comajol.info
Electrostatic Interactions: The significant dipole moment created by the electron-withdrawing nitro group and the acetamide group can lead to favorable electrostatic interactions with charged or polar residues within the binding pocket.
A molecular docking study on a novel nitrophenyl derivative against aldose reductase, an enzyme implicated in diabetic complications, revealed a binding energy of -1.90 kcal/mol. ijrar.com The predicted binding mode involved interactions with key residues such as HIS110, TYR48, CYS298, and TRP111. ijrar.com Similarly, studies on nitrobenzamide derivatives as inhibitors of iNOS showed that the number and orientation of nitro groups influenced binding efficiency. researchgate.netnih.gov In another example, N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives were docked against α-glucosidase and α-amylase, showing dock scores ranging from -8.0 to -11.1 kcal/mol, indicating strong potential binding. tandfonline.com
These examples from related molecules suggest that this compound likely has the structural and electronic features necessary to interact with various biological targets. Computational docking could be effectively employed to screen potential enzyme targets and predict the specific interactions that would stabilize the ligand-protein complex, thereby guiding experimental validation.
Table 1: Predicted Molecular Interactions for Nitrophenyl-Containing Compounds with Enzyme Targets
| Target Enzyme | Key Interacting Residues (Examples) | Type of Interaction | Reference |
|---|---|---|---|
| Aldose Reductase | HIS110, TYR48, TRP111, CYS298 | Hydrogen Bonding, Hydrophobic | ijrar.com |
| Inducible Nitric Oxide Synthase (iNOS) | Not specified | Governed by nitro group orientation and polarizability | researchgate.netnih.gov |
| α-Glucosidase | Not specified | Strong binding predicted by dock scores (-10.2 to -8.0 kcal/mol) | tandfonline.com |
| α-Amylase | Not specified | Strong binding predicted by dock scores (-11.1 to -8.3 kcal/mol) | tandfonline.com |
Conformational Analysis using Advanced Computational Methods
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Advanced computational methods, such as Potential Energy Surface (PES) scans and Density Functional Theory (DFT) calculations, are employed to explore the conformational landscape of molecules like this compound.
A PES scan systematically varies specific geometric parameters, such as dihedral angles, while optimizing the rest of the molecular geometry to map out the relative energies of different conformations. uni-muenchen.deq-chem.comq-chem.com For this compound, key rotatable bonds include the C(aryl)-C(methylene) bond and the C(methylene)-C(carbonyl) bond. A PES scan of the dihedral angles around these bonds would reveal the lowest energy conformers (stable states) and the energy barriers for interconversion between them.
While direct conformational analysis of this compound is not detailed in the provided search results, a study on a series of N,N-diethyl-2[(4'-substituted)phenylthio]acetamides, including a nitro-substituted analog, offers valuable insights. nih.gov Using DFT calculations at the B3LYP/6-311++G(d,p) level, researchers identified two primary stable conformation pairs for the nitro-analog: gauche and cis. nih.gov
Gauche Conformer: This was identified as the most stable conformation in the gas phase. Its stability is attributed to specific orbital interactions, as revealed by Natural Bond Orbital (NBO) analysis. These include hyperconjugative interactions that delocalize electron density from lone pairs of sulfur and oxygen atoms into antibonding orbitals of adjacent bonds. nih.gov
Cis Conformer: This conformer was found to be less stable. The destabilization was partly due to electrostatic repulsion between the C(δ+)-S(δ-) and C(δ+)-O(δ-) dipoles. nih.gov
The study also noted that the relative population of these conformers could be influenced by the solvent environment, with an increasing population of the more polar cis conformer in more polar solvents. nih.gov This highlights the importance of considering environmental effects in conformational studies. For this compound, similar computational approaches could identify the preferred spatial arrangement of the nitrophenyl ring relative to the acetamide tail, which is critical for its interaction with molecular targets.
Table 2: Key Concepts in the Conformational Analysis of Phenylacetamide Derivatives
| Computational Method | Purpose | Key Findings for Analogous Compounds | Reference |
|---|---|---|---|
| Potential Energy Surface (PES) Scan | To map the energy landscape by systematically rotating bonds and finding stable conformers and transition states. | Identifies low-energy structures like gauche and cis conformers. | uni-muenchen.deq-chem.comq-chem.com |
| Density Functional Theory (DFT) | To calculate the electronic structure and relative energies of different conformers with high accuracy. | The gauche conformer is more stable than the cis conformer in the gas phase for a nitro-substituted analog. | nih.gov |
| Natural Bond Orbital (NBO) Analysis | To analyze orbital interactions that contribute to the stability of specific conformations. | The gauche conformer is stabilized by specific hyperconjugative orbital interactions absent in the cis form. | nih.gov |
| Polarisable Continuum Model (PCM) | To simulate the effect of a solvent on conformational stability. | The population of the more polar cis conformer increases with solvent polarity. | nih.gov |
Studies on Charge Transfer Phenomena and Electronic Excitation
The electronic properties of this compound are dominated by the interplay between the electron-withdrawing nitro (NO₂) group and the electron-donating potential of the acetamide moiety and phenyl ring. This arrangement facilitates intramolecular charge transfer (ICT), a phenomenon that can be investigated using computational methods like DFT and Time-Dependent DFT (TD-DFT).
DFT calculations are used to determine the energies and distributions of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov For a molecule like this compound, the HOMO is expected to be localized primarily on the phenylacetamide portion, while the LUMO is expected to be concentrated on the electron-deficient nitrophenyl ring.
The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher polarizability and chemical reactivity. researchgate.net
TD-DFT is an extension of DFT used to study the excited states of molecules. nih.gov It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima (λmax) in an electronic absorption spectrum (UV-Vis). researchgate.net Furthermore, TD-DFT analysis can characterize the nature of electronic transitions. For this compound, transitions from the HOMO to the LUMO would likely have significant charge-transfer character, where the electronic excitation corresponds to a shift of electron density from the phenylacetamide part to the nitro group. nih.gov These transitions are often classified as π → π* or n → π* excitations.
Natural Bond Orbital (NBO) analysis can further quantify the charge transfer within the molecule. By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO can calculate the second-order perturbation interaction energy (E²), which measures the strength of electron delocalization from a donor to an acceptor orbital. nih.gov This provides a quantitative measure of the ICT character in both the ground and excited states.
Table 3: Significance of Computational Parameters in Electronic Studies
| Parameter/Method | Description | Relevance to this compound | Reference |
|---|---|---|---|
| HOMO | Highest Occupied Molecular Orbital; region of electron donation. | Likely localized on the phenylacetamide moiety. | nih.gov |
| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance. | Likely localized on the electron-withdrawing nitro group. | nih.gov |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Indicates kinetic stability and the energy required for electronic excitation. A smaller gap suggests higher reactivity. | researchgate.net |
| TD-DFT | Time-Dependent Density Functional Theory. | Predicts electronic absorption spectra (UV-Vis) and characterizes the nature of excited states (e.g., π → π*, ICT). | nih.gov |
| NBO Analysis | Natural Bond Orbital Analysis. | Quantifies intramolecular charge transfer by analyzing delocalization energies between donor and acceptor orbitals. | nih.gov |
Advanced Research Applications in Chemical Systems
Host-Guest Chemistry and Molecular Recognition Phenomena
Host-guest chemistry focuses on the formation of unique complexes between a larger "host" molecule and a smaller "guest" molecule or ion, held together by noncovalent interactions. wikipedia.org This principle is fundamental to molecular recognition, where a host molecule selectively binds to a specific guest. wikipedia.org Derivatives of 2-(4-nitrophenyl)acetamide have emerged as effective hosts, particularly for the recognition of anions.
The structural framework of nitrophenyl acetamide (B32628) derivatives is well-suited for creating chemosensors for anions. The amide (-NH-CO-) group provides a hydrogen-bond donor site, while the nitro-aromatic component acts as a signaling unit. Researchers have successfully synthesized derivatives that function as colorimetric sensors, changing color in the presence of specific anions. mdpi.com
A notable example is the derivative 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, which has been studied for its anion binding capabilities using UV-Vis titration. mdpi.com In a dimethyl sulfoxide (B87167) (DMSO) solution, this sensor exhibits a distinct color change from pale yellow to orange specifically upon the addition of fluoride (B91410) (F⁻) ions. mdpi.com This selectivity is attributed to the small size and high negative charge density of the fluoride ion, which allows for a strong interaction with the sensor molecule. mdpi.com The sensor also shows a color change to a less intense yellow with other anions like acetate (B1210297) (CH₃COO⁻), benzoate (B1203000) (C₆H₅COO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻), demonstrating a differential response. mdpi.com
Table 1: Colorimetric Response of a this compound Derivative to Various Anions Data sourced from a study on 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide in DMSO. mdpi.com
| Anion Added | Initial Color | Final Color |
| Fluoride (F⁻) | Pale Yellow | Orange |
| Acetate (CH₃COO⁻) | Pale Yellow | Intense Yellow |
| Benzoate (C₆H₅COO⁻) | Pale Yellow | Intense Yellow |
| Dihydrogen Phosphate (H₂PO₄⁻) | Pale Yellow | Intense Yellow |
| Chloride (Cl⁻) | Pale Yellow | No significant change |
| Bromide (Br⁻) | Pale Yellow | No significant change |
The selective binding of anions by this compound-based hosts is governed by a network of noncovalent interactions. wikipedia.org The primary interaction involves hydrogen bonding between the amide N-H proton and the negatively charged anion. mdpi.comacs.org The strength of this interaction is a key determinant of binding affinity and selectivity.
Crystal structure analyses of related compounds, such as 2-chloro-N-(4-nitrophenyl)acetamide and N-(4-hydroxy-2-nitrophenyl)acetamide, reveal the importance of these interactions in the solid state. researchgate.netnih.gov The molecules are often linked by intermolecular N-H⋯O hydrogen bonds, which can form extensive chains or patterns. researchgate.netnih.gov Other weak interactions, including C-H⋯O, C-H···π, and π-π stacking interactions, also contribute to the stability and organization of the crystal packing, creating a well-defined cavity or binding site. mdpi.com
The mechanism of color change, especially in the presence of highly basic anions like fluoride in organic solvents, can be attributed to deprotonation of the amide N-H group following the initial hydrogen-bonding interaction. mdpi.comacs.org This deprotonation significantly alters the electronic structure of the molecule, leading to the observed colorimetric response. mdpi.com Computational studies on similar host-guest systems confirm that while electrostatic forces typically account for the majority of the binding energy, orbital interactions also play a crucial and variable role depending on the specific anion. researchgate.net
Table 2: Key Noncovalent Interactions in Anion Recognition by Nitrophenyl Acetamide Derivatives
| Type of Interaction | Description | Source |
| N-H···Anion Hydrogen Bond | The primary interaction where the acidic amide proton donates a hydrogen bond to the anion. | mdpi.comacs.org |
| C-H···O Hydrogen Bond | Weak hydrogen bonds from carbon atoms to oxygen atoms of the nitro or amide group, stabilizing the structure. | researchgate.net |
| π-π Interactions | Stacking interactions between the electron-deficient nitrophenyl rings, contributing to molecular assembly. | mdpi.com |
| Intramolecular Hydrogen Bonds | Interactions within the same molecule, such as between an N-H group and an adjacent nitro-group oxygen, which influences molecular planarity and binding geometry. | nih.govnih.gov |
Investigations of Optical Properties and Internal Charge Transfer Processes
The optical properties of this compound and its derivatives are dominated by a phenomenon known as internal charge transfer (ICT). mdpi.com These molecules are classic examples of "push-pull" systems, where an electron-donating group (the "push," often the acetamido group) is electronically conjugated to an electron-withdrawing group (the "pull," the nitrophenyl group).
Upon absorption of light, an electron is promoted from a molecular orbital primarily located on the donor portion of the molecule to an orbital on the acceptor portion. nih.govresearchgate.net This creates an excited state with significant charge separation, known as an ICT state. nih.gov This charge transfer process is responsible for the strong absorption band observed in the UV-visible spectrum of these compounds, such as the one reported at 327 nm for a derivative sensor. mdpi.com
The anion sensing mechanism is intrinsically linked to this ICT process. When an anion binds to the amide group, it increases the electron-donating ability of this "push" component. This enhancement of the donor strength facilitates the internal charge transfer, causing a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum. mdpi.com This shift is perceived as a change in color, providing the basis for colorimetric sensing. mdpi.com Studies on similar nitroaromatic systems have shown that the ICT process is often accompanied by ultrafast structural changes, such as the twisting of the nitrophenyl group, which occur on a femtosecond timescale. nih.govresearchgate.net The binding of an anion effectively modulates this photophysical process, making it a highly sensitive signaling mechanism. mdpi.com
Table 3: Summary of Optical Properties and ICT Phenomena
| Property | Description | Relevance | Source |
| UV-Vis Absorption | Exhibits characteristic absorption bands, including a strong band around 327 nm in derivatives. | This band is associated with the ICT process. | mdpi.com |
| Internal Charge Transfer (ICT) | Photoinduced electron transfer from the electron-donating amide region to the electron-withdrawing nitrophenyl region. | The fundamental process responsible for the compound's optical properties and sensing ability. | mdpi.comnih.govresearchgate.net |
| Colorimetric Change | A visible color change (e.g., yellow to orange) upon binding a specific anion. | This is the result of the anion modulating the ICT process, causing a shift in the absorption spectrum. | mdpi.com |
| Structural Dynamics | The ICT state is often associated with twisting of the nitrophenyl group relative to the molecular plane. | These ultrafast dynamics are a key feature of the excited state behavior in push-pull chromophores. | nih.govresearchgate.net |
Emerging Trends and Future Research Directions for 2 4 Nitrophenyl Acetamide
Exploration of Sustainable and Green Chemistry Methodologies in Synthesis
The synthesis of aromatic nitro compounds like 2-(4-nitrophenyl)acetamide traditionally involves nitration reactions using strong acids, which are often exothermic and pose environmental and safety challenges. jcbsc.org The future of its synthesis lies in the adoption of green chemistry principles to mitigate these issues. nih.gov This involves a holistic approach to the compound's life cycle, from raw materials to final product, with a focus on reducing hazards, pollution, and maximizing resource efficiency. nih.gov
Key areas of exploration include:
Greener Solvents and Reaction Conditions: A major focus is replacing traditional, hazardous organic solvents with more benign alternatives like water, bio-based solvents, or supercritical CO₂. jddhs.com Research into solvent-free reaction conditions is also a promising avenue, aiming to drastically reduce waste and environmental impact. jddhs.com For instance, while the conventional synthesis of this compound from N-phenylacetamide involves glacial acetic acid, future methods will likely prioritize less hazardous solvent systems. jcbsc.org
One-Pot and Multicomponent Reactions: The development of one-pot synthesis and multicomponent reactions (MCRs) is a significant trend. nih.gov These approaches improve atom economy and reduce waste by avoiding the isolation and purification of intermediates, which simplifies synthesis routes. nih.govjddhs.com A patent for a related compound, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, describes a two-step process from p-nitroaniline that aims for mild conditions and thorough reactions, illustrating a move towards more efficient, large-scale production routes. google.com
Energy Efficiency: Innovative techniques such as microwave-assisted synthesis and continuous flow processing are being explored to reduce energy consumption and improve reaction control. jddhs.com Continuous flow processing, in particular, offers enhanced safety for potentially hazardous reactions like nitrations. nih.gov
A notable example in a related field is the development of a reagentless and facile electrochemical method for synthesizing nitroacetaminophen derivatives, which highlights a move towards greener synthetic strategies. researchgate.net
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Aromatic Nitro Compounds
| Parameter | Traditional Synthesis (e.g., Batch Nitration) | Emerging Green Synthesis |
|---|---|---|
| Solvents | Often uses hazardous solvents like glacial acetic acid and excess strong acids (H₂SO₄). jcbsc.org | Emphasizes water, bio-solvents, or solvent-free conditions. jddhs.com |
| Process | Multi-step with intermediate isolation, leading to higher Process Mass Intensity (PMI). unibo.it | Focus on one-pot synthesis, continuous flow, and multicomponent reactions to minimize steps and waste. nih.govnih.gov |
| Energy | Often requires significant heating or cooling for temperature control in exothermic reactions. jcbsc.org | Utilizes energy-efficient methods like microwave-assisted synthesis or improved heat transfer in flow reactors. jddhs.com |
| Safety | Exothermic reactions and use of strong acids pose significant safety risks. jcbsc.org | Continuous flow processing allows for better temperature control and smaller reaction volumes, enhancing safety. nih.gov |
| Byproducts | Can produce undesired isomers (e.g., ortho-product) and significant acid waste. jcbsc.org | Aims for higher selectivity through advanced catalysts and process control, reducing byproducts. unibo.it |
Development of Novel Catalytic Systems for Selective Transformations
Catalysis is fundamental to green chemistry, enabling efficient and selective chemical transformations that reduce energy use and waste. jddhs.com For this compound, future research is focused on developing novel catalysts for its synthesis and subsequent selective transformations, such as the reduction of the nitro group.
Selective Reduction Catalysts: The nitro group in this compound is a key functional group for further chemical modifications. Developing catalytic systems that can selectively reduce the nitro group without affecting the acetamide (B32628) functionality is a significant area of research. For example, studies on the reductive carbonylation of nitrobenzene (B124822) to produce acetaminophen (B1664979) derivatives using Pd(II)-complexes demonstrate how catalyst and solvent choice can steer selectivity towards a desired product. mdpi.com Such catalytic systems could be adapted for the selective transformation of this compound into valuable amino derivatives.
Organocatalysis: Organocatalysis presents an alternative to metal-based catalysts, often offering milder reaction conditions and avoiding toxic heavy metal contamination. Research into organocatalytic systems, such as the use of a nitrilium ion for the meta-hydroxylation of azaarene N-oxides, showcases the potential for highly selective and efficient transformations on aromatic systems. acs.org While applied to a different transformation, this principle of using small organic molecules to catalyze specific reactions could be extended to the functionalization of this compound and its analogues.
General Base Catalysis: Studies on the methanolysis of related compounds like 4-nitrophenyl acetate (B1210297) in the presence of pyridines and imidazoles indicate that these bases act as general base catalysts rather than nucleophiles. rsc.org Understanding these mechanisms is crucial for designing catalytic systems that can selectively cleave or modify the amide bond in this compound if desired.
Table 2: Research Directions in Catalysis for this compound
| Catalytic Approach | Objective | Potential Application for this compound | Reference Example |
|---|---|---|---|
| Heterogeneous Metal Catalysis | Selective reduction of the nitro group. | Synthesis of 2-(4-aminophenyl)acetamide (B1267592), a precursor for other active molecules. | Pd(II)-complexes for reductive carbonylation of nitrobenzene. mdpi.com |
| Organocatalysis | Site-selective functionalization of the aromatic ring. | Introduction of hydroxyl or other groups to create novel analogues. | Nitrilium ion-catalyzed meta-hydroxylation of azaarene N-oxides. acs.org |
| General Base Catalysis | Controlled transformation of the acetamide group. | Selective hydrolysis or transamidation reactions. | Pyridine-catalyzed methanolysis of 4-nitrophenyl acetates. rsc.org |
Application of Advanced In-situ Characterization Techniques for Reaction Monitoring
To achieve greater control, efficiency, and safety in the synthesis of this compound, the integration of Process Analytical Technology (PAT) for real-time, in-situ reaction monitoring is a critical future direction. These techniques provide immediate data on reaction progress, the formation of products, and the emergence of impurities, allowing for dynamic optimization and control.
Multi-PAT Platforms: Combining multiple analytical techniques provides a comprehensive understanding of complex reaction mixtures. A multistep flow synthesis platform has been demonstrated where different steps, including a nitration, were monitored in real-time by separate PAT tools (NMR, UV/Vis, IR, and UHPLC). nih.gov This approach allows for precise control over reaction parameters like temperature and can rapidly detect process deviations, such as incomplete conversion or the formation of side products. nih.gov
Rapid Mass Spectrometry: Techniques like Atmospheric Solids Analysis Probe (ASAP) mass spectrometry enable the direct and rapid analysis of reaction mixtures with minimal to no sample preparation. waters.comwaters.com This method can be used to monitor the progress of reactions, confirm product formation, and identify components in starting materials and final mixtures in under a minute. waters.com For the synthesis of this compound, ASAP-MS could be employed to track the consumption of N-phenylacetamide and the formation of the desired p-nitro product.
Spectroscopic Methods: In-situ spectroscopic methods are invaluable. For example, Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the key functional group transformations that occur during the synthesis and subsequent reactions of this compound. jcbsc.org
The use of these data-rich techniques is strongly supported by regulatory agencies, as it ensures a higher standard of product quality and safety in chemical manufacturing. nih.gov
Integration of Machine Learning and Artificial Intelligence for Predictive Chemistry and Design of Analogues
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and drug discovery. youtube.com For this compound, these technologies offer powerful tools for predicting reaction outcomes, designing novel analogues with desired properties, and accelerating the research and development cycle.
Predictive Reaction Modeling: AI models can now predict the outcomes of chemical reactions with high accuracy. chemcopilot.com This capability allows chemists to screen thousands of potential reactions virtually, saving significant time and resources compared to traditional trial-and-error experimentation. chemcopilot.com AI can also predict potential side reactions and suggest optimal reaction conditions (e.g., temperature, solvent), contributing to greener and more efficient synthesis routes. chemcopilot.com
Design of Novel Analogues: One of the most exciting applications of AI is in the design of new molecules. By learning from vast datasets of chemical structures and their properties, deep learning models can propose novel analogues of this compound with enhanced or entirely new functionalities. youtube.com These models can predict quantum mechanical properties, chemical reactivity, and potential biological activity, guiding synthetic chemists toward the most promising candidates. youtube.com
Accelerated Discovery: By integrating AI across the discovery pipeline—from proposing new structures to optimizing their synthesis—the time-to-market for new chemicals and pharmaceuticals can be significantly reduced. chemcopilot.com AI tools can help deconstruct a target molecule to determine the most efficient synthetic pathway, considering factors like cost, safety, and sustainability. youtube.com
Q & A
Basic: What are the standard synthetic routes for 2-(4-Nitrophenyl)acetamide, and how can reaction conditions be optimized?
Answer:
this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 4-nitrobenzaldehyde with acetamide derivatives under acidic or basic conditions. For example, in , N,N′-((4-Nitrophenyl)methylene)bis(2-(4-chlorophenyl)-acetamide) was synthesized using 4-nitrobenzaldehyde and 2-(4-chlorophenyl)acetamide in DMSO, yielding 90% via method 1. Optimization includes:
- Temperature control : Reflux conditions (~80–100°C) enhance reaction rates.
- Catalysts : Acidic (e.g., HCl) or basic catalysts (e.g., NaHCO₃) improve yields.
- Purification : Recrystallization from solvents like ethanol or DMSO ensures purity .
Basic: How is this compound characterized structurally, and what analytical techniques are essential?
Answer:
Key characterization methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.24–8.25 ppm for aromatic protons in ) confirm substituent positions.
- LC-MS : Validates molecular weight (e.g., m/z 472.0 [M+H]⁺ in ).
- Elemental Analysis : Ensures stoichiometric purity.
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
Advanced: What crystallographic techniques are used to resolve the crystal structure of this compound derivatives?
Answer:
X-ray crystallography with software like OLEX2 ( ) is critical. For example, details monoclinic crystal parameters (a = 9.6643 Å, b = 18.5534 Å) for N-(4-Hydroxy-2-nitrophenyl)acetamide. Steps include:
- Data Collection : High-resolution diffraction (Cu-Kα radiation).
- Refinement : R-factors < 0.05 ensure accuracy.
- Hydrogen Bonding Analysis : Intermolecular interactions (e.g., C–H⋯O in ) stabilize the lattice.
Crystallization from methanol or ethanol yields single crystals suitable for analysis .
Advanced: How can researchers evaluate the biological activity of this compound derivatives, such as antioxidant or anti-inflammatory effects?
Answer:
- In Vitro Assays :
- Mechanistic Studies :
- ROS Detection : Fluorescent probes (e.g., DCFH-DA) quantify reactive oxygen species ( ).
- Molecular Docking : Predict binding affinities to targets like NF-κB.
- Dose-Response Curves : IC₅₀ values determine potency .
Advanced: How should researchers address contradictions in spectroscopic or crystallographic data for this compound analogs?
Answer:
- Data Validation : Cross-check NMR/LC-MS results with theoretical simulations (e.g., ChemDraw).
- Crystallographic Redundancy : Collect multiple datasets to resolve ambiguities (e.g., torsion angles in ).
- Statistical Analysis : Use Rmerge and CC₁/₂ values to assess data quality.
- Peer Review : Compare with published structures (e.g., CCDC entries in ) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Gloves, lab coats, and goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis ( ).
- Spill Management : Neutralize acids/bases and adsorb with inert materials.
- Waste Disposal : Segregate halogenated waste per EPA guidelines .
Advanced: What strategies are effective for modifying the nitro group in this compound to enhance bioactivity?
Answer:
- Reduction : Convert –NO₂ to –NH₂ using Zn/HCl ( ) for improved solubility.
- Functionalization : Introduce sulfonyl or acetyl groups via electrophilic substitution.
- Click Chemistry : Attach triazole moieties using Cu(I)-catalyzed azide-alkyne cycloaddition.
- SAR Studies : Correlate substituent effects with activity (e.g., –OH in boosts antioxidant capacity) .
Basic: What solvents and storage conditions are optimal for preserving this compound stability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
